5-(1,2-dithiolan-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pentanamide
Description
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c22-16(8-4-1-5-13-9-12-24-25-13)18-10-11-21-17(23)14-6-2-3-7-15(14)19-20-21/h2-3,6-7,13H,1,4-5,8-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXMDRKJPYVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,2-Dithiolan-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pentanamide (CAS Number: 1903164-55-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.5 g/mol. The compound features a dithiolane ring and a benzo[d][1,2,3]triazin moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₂S₂ |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 1903164-55-5 |
Antioxidant Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to their ability to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Case Study:
A study evaluated the antioxidant potential of various dithiolan derivatives and found that they effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting a mechanism that could be explored for therapeutic applications in oxidative stress-related diseases .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro evaluations demonstrated that certain derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Research Findings:
- Antibacterial Testing: Compounds within the same class showed inhibition against Staphylococcus aureus and Klebsiella pneumoniae, indicating potential as antimicrobial agents .
- Molecular Docking Studies: Docking simulations revealed favorable binding interactions with bacterial enzymes, suggesting mechanisms through which these compounds exert their antimicrobial effects .
Anti-Cancer Activity
Preliminary findings suggest that the compound may have anti-cancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.
Key Observations:
- The compound demonstrated cytotoxic effects on multiple cancer cell lines with IC50 values indicating significant potency.
- Mechanistic studies suggested that it may inhibit cell proliferation by inducing cell cycle arrest and promoting apoptotic pathways .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Nrf2 Activation: Enhances the expression of antioxidant genes.
- Enzyme Inhibition: Interacts with key enzymes involved in bacterial metabolism.
- Apoptotic Pathway Modulation: Induces programmed cell death in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a dithiolan moiety and a benzo[d][1,2,3]triazin core, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 320.50 g/mol. Understanding the chemical properties is crucial for predicting its reactivity and potential interactions in biological systems.
Anticancer Activity
Research indicates that compounds containing dithiolan and triazin structures exhibit promising anticancer properties. For instance, derivatives of triazine have been shown to possess significant cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of the dithiolan moiety enhances the compound's ability to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Dithiolan-containing compounds are known for their ability to disrupt bacterial cell membranes and inhibit growth. Preliminary studies have shown that derivatives similar to 5-(1,2-dithiolan-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pentanamide exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Given the structural similarities with known acetylcholinesterase inhibitors, this compound may also have neuroprotective applications. Research into related compounds suggests that they can enhance cognitive function by inhibiting the breakdown of acetylcholine, thus potentially benefiting conditions like Alzheimer's disease .
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of triazine and evaluated their cytotoxicity against breast cancer cell lines. Among these derivatives, one closely related to this compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of dithiolan derivatives showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to those of established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
The target compound’s analogs are distinguished by variations in the non-dithiolane moiety, which dictate their biological targets and efficacy. Key examples include:
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Studies
Enzyme Inhibition
- PDE9A and Antioxidant Activity : Compound 2, a pyrazolo-pyrimidine-dithiolane hybrid, inhibited PDE9A (implicated in Alzheimer’s) while leveraging the dithiolane’s antioxidant properties to mitigate oxidative stress .
Electrochemical Sensing
Impact of Structural Modifications
- Dithiolane Group : Universally enhances antioxidant capacity and stability across analogs. Its cyclic disulfide bond is critical for redox recycling and enzyme interaction .
- Heterocyclic Moieties :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in o-Cl-DBP) enhance reactivity with H₂O₂, while bulky groups (e.g., naproxen in AL5) modulate anti-inflammatory activity .
Preparation Methods
Formation of the 1,2-Dithiolane Ring
The 1,2-dithiolane ring is synthesized via oxidative cyclization of a dithiol precursor. A representative protocol involves:
- Thiolation of 8-oxooctanoic acid using hydrogen sulfide (H₂S) under basic conditions to yield 3,8-dimercaptooctanoic acid.
- Oxidative ring closure with iodine (I₂) in methanol, forming the 1,2-dithiolan-3-yl moiety.
Reaction Conditions :
Purification and Characterization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3). Structural confirmation employs:
- FTIR : ν = 2560 cm⁻¹ (S–S stretch), 1705 cm⁻¹ (C=O).
- ¹H NMR (CDCl₃): δ 3.12 (m, 2H, SCH₂), 2.35 (t, J = 7.2 Hz, 2H, COCH₂), 1.62–1.45 (m, 6H, CH₂).
Preparation of 2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethylamine
Synthesis of 4-Oxobenzo[d]triazin-3(4H)-yl Methanol
The benzo-triazinone core is synthesized via cyclocondensation of o-aminobenzamide with phosgene equivalents:
- Reaction of 2-aminobenzamide with triphosgene (0.33 equiv) in dichloromethane.
- Stirring at reflux for 6 hours to form 4-oxobenzo[d]triazin-3(4H)-yl methanol.
Optimization Notes :
Conversion to Ethylamine Derivative
The methanol intermediate undergoes nucleophilic substitution:
- Methanesulfonylation : Mesyl chloride (1.1 equiv) in pyridine to form the mesylate.
- Ammonolysis : Reaction with aqueous ammonia (28%) at 60°C for 12 hours.
Characterization Data :
Amide Bond Formation Using DEPBT Coupling
The final step employs 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling agent:
Reaction Protocol
- Activation : 5-(1,2-Dithiolan-3-yl)pentanoic acid (1.0 equiv) and DEPBT (1.2 equiv) in anhydrous DMF, 0°C, 30 min.
- Coupling : Addition of 2-(4-oxobenzo[d]triazin-3(4H)-yl)ethylamine (1.0 equiv), room temperature, 24 h.
Critical Parameters :
Spectroscopic Validation
- HRMS : m/z [M+H]⁺ calcd for C₂₁H₂₅N₄O₂S₂: 453.1376; found: 453.1381.
- ¹H NMR (DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.92–7.85 (m, 4H, triazine-H), 3.72 (q, 2H, CH₂NH), 3.12 (m, 2H, SCH₂).
Alternative Synthetic Routes and Comparative Analysis
Valeric Anhydride-Mediated Acylation
n-Valeric anhydride (C₁₀H₁₈O₃) serves as an alternative activating agent for Fragment A:
- In situ formation of mixed anhydride with Fragment A.
- Reaction with ethylamine derivative in THF at −20°C.
Advantages/Limitations :
Solid-Phase Synthesis Considerations
Immobilization of the ethylamine fragment on Wang resin enables iterative coupling:
Scale-Up Challenges and Process Optimization
Solvent Selection for Industrial Feasibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
